Fgfr3-IN-7

Description

Properties

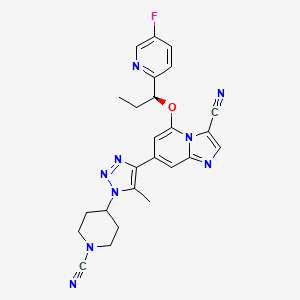

Molecular Formula |

C25H24FN9O |

|---|---|

Molecular Weight |

485.5 g/mol |

IUPAC Name |

7-[1-(1-cyanopiperidin-4-yl)-5-methyltriazol-4-yl]-5-[(1S)-1-(5-fluoro-2-pyridinyl)propoxy]imidazo[1,2-a]pyridine-3-carbonitrile |

InChI |

InChI=1S/C25H24FN9O/c1-3-22(21-5-4-18(26)13-29-21)36-24-11-17(10-23-30-14-20(12-27)34(23)24)25-16(2)35(32-31-25)19-6-8-33(15-28)9-7-19/h4-5,10-11,13-14,19,22H,3,6-9H2,1-2H3/t22-/m0/s1 |

InChI Key |

OJPFVRHOOUGMEK-QFIPXVFZSA-N |

Isomeric SMILES |

CC[C@@H](C1=NC=C(C=C1)F)OC2=CC(=CC3=NC=C(N23)C#N)C4=C(N(N=N4)C5CCN(CC5)C#N)C |

Canonical SMILES |

CCC(C1=NC=C(C=C1)F)OC2=CC(=CC3=NC=C(N23)C#N)C4=C(N(N=N4)C5CCN(CC5)C#N)C |

Origin of Product |

United States |

Foundational & Exploratory

Fgfr3-IN-7: A Technical Overview of its Mechanism of Action as a Selective FGFR3 Inhibitor

Dissemination Level: For Research, Scientific, and Drug Development Professionals.

Abstract: Fibroblast growth factor receptor 3 (FGFR3) is a receptor tyrosine kinase whose aberrant activation is a key oncogenic driver in a variety of malignancies, most notably bladder cancer and certain hematological disorders. Consequently, the development of selective FGFR3 inhibitors is a significant focus in targeted cancer therapy. While "Fgfr3-IN-7" is noted as a potent and selective inhibitor of FGFR3 with a half-maximal inhibitory concentration (IC50) of less than 350 nM, detailed public data on this specific compound is scarce.[1] This guide will therefore provide an in-depth examination of the mechanism of action of potent and selective FGFR3 inhibitors, using the well-characterized compound AZD4547 as a representative example to illustrate the core principles of FGFR3 inhibition. This document will detail the FGFR3 signaling pathway, the biochemical and cellular effects of its inhibition, and the experimental protocols used for its characterization.

The FGFR3 Signaling Pathway

FGFR3 is a transmembrane receptor that, upon binding to its cognate fibroblast growth factor (FGF) ligands, dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain. This activation initiates a cascade of downstream signaling events crucial for cell proliferation, differentiation, and survival. The principal signaling pathways activated by FGFR3 include:

-

RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is a central regulator of cell proliferation.

-

Phosphoinositide 3-kinase (PI3K)-AKT Pathway: This cascade is critical for cell survival and growth.

-

Phospholipase Cγ (PLCγ) Pathway: Activation of PLCγ leads to the generation of second messengers that influence cell motility and other cellular processes.

Aberrant FGFR3 signaling, often due to activating mutations or gene amplifications, leads to the constitutive activation of these pathways, driving tumorigenesis.

Mechanism of Action of Selective FGFR3 Inhibitors

Selective FGFR3 inhibitors, such as AZD4547, are small molecules designed to compete with adenosine triphosphate (ATP) for binding to the kinase domain of the receptor.[2] By occupying the ATP-binding pocket, these inhibitors prevent the autophosphorylation of FGFR3, thereby blocking the initiation of downstream signaling cascades. This leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells that are dependent on the FGFR3 pathway for their growth and survival.

Quantitative Data: Inhibitory Profile of AZD4547

The potency and selectivity of an inhibitor are critical for its therapeutic efficacy and safety profile. AZD4547 has been shown to be a potent inhibitor of FGFR1, 2, and 3, with weaker activity against FGFR4 and other kinases.[3]

| Target Kinase | IC50 (nM) - Biochemical Assay | Reference |

| FGFR1 | 0.2 | [3] |

| FGFR2 | 2.5 | [3] |

| FGFR3 | 1.8 | [3] |

| FGFR4 | 165 | |

| VEGFR2 (KDR) | 24 | [4] |

| IGFR | >581 | [4][5] |

| CDK2 | >50,000 | [3] |

| p38 | >50,000 | [3] |

Experimental Protocols

Biochemical Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Protocol:

-

Reagents:

-

Purified recombinant FGFR3 kinase domain.

-

Test inhibitor (e.g., AZD4547) in DMSO, serially diluted.

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Peptide substrate (e.g., poly(Glu, Tyr) 4:1).

-

[γ-33P]ATP.

-

-

Procedure:

-

The enzymatic reaction is typically performed in a 96-well or 384-well plate format.

-

The purified FGFR3 kinase is incubated with varying concentrations of the test inhibitor in the kinase reaction buffer.

-

The reaction is initiated by the addition of the peptide substrate and [γ-33P]ATP. The ATP concentration is usually at or near the Km for the enzyme.[4]

-

The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at room temperature.

-

The reaction is terminated by the addition of a stop solution (e.g., phosphoric acid).

-

The phosphorylated substrate is captured on a filter membrane, and unincorporated [γ-33P]ATP is washed away.

-

The amount of incorporated radioactivity is quantified using a scintillation counter.

-

The percentage of inhibition at each inhibitor concentration is calculated relative to a DMSO control.

-

The IC50 value, the concentration of inhibitor that reduces enzyme activity by 50%, is determined by fitting the data to a dose-response curve.

-

Cellular Proliferation Assay

This assay assesses the effect of the inhibitor on the growth of cancer cell lines that are dependent on FGFR3 signaling.

Protocol:

-

Cell Lines:

-

Reagents:

-

Complete cell culture medium.

-

Test inhibitor (e.g., AZD4547).

-

Cell proliferation reagent (e.g., MTS or CellTiter-Glo).

-

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The following day, the cells are treated with a serial dilution of the test inhibitor or DMSO as a vehicle control.

-

The cells are incubated for a period of 72 hours.[4]

-

After the incubation period, the cell proliferation reagent is added to each well according to the manufacturer's instructions.

-

The absorbance or luminescence is measured using a plate reader.

-

The percentage of growth inhibition is calculated for each concentration relative to the DMSO control.

-

The IC50 value is determined from the resulting dose-response curve.

-

Western Blot Analysis of Downstream Signaling

This method is used to determine if the inhibitor effectively blocks the phosphorylation of key downstream signaling molecules.

Protocol:

-

Cell Culture and Treatment:

-

FGFR3-dependent cells (e.g., KMS-11) are grown to sub-confluency.

-

Cells are serum-starved for a period (e.g., 4-24 hours) to reduce basal signaling.

-

Cells are then treated with the test inhibitor (e.g., AZD4547) at various concentrations for a specified time (e.g., 1-2 hours).

-

Where applicable, cells are stimulated with an FGF ligand (e.g., FGF1) to induce receptor activation.

-

-

Lysate Preparation:

-

Cells are washed with ice-cold PBS and then lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

The protein concentration of the lysates is determined using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

The membrane is blocked with 5% BSA or non-fat milk in TBST to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for phosphorylated proteins (e.g., p-FGFR, p-FRS2, p-ERK, p-AKT) and total proteins as loading controls.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

The band intensities are quantified to assess the degree of inhibition of phosphorylation.[4]

-

Conclusion

While specific public data for this compound is limited, the principles of its mechanism of action can be understood through the study of well-characterized selective FGFR3 inhibitors like AZD4547. These inhibitors function as ATP-competitive antagonists of the FGFR3 kinase domain, leading to the abrogation of downstream signaling pathways that are critical for the proliferation and survival of FGFR3-dependent cancer cells. The experimental protocols detailed in this guide provide a framework for the comprehensive evaluation of such inhibitors, from their initial biochemical characterization to their effects in a cellular context. This in-depth understanding is crucial for the continued development of targeted therapies for cancers driven by aberrant FGFR3 signaling.

References

Fgfr3-IN-7: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fibroblast growth factor receptor 3 (FGFR3) is a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and angiogenesis. Aberrant FGFR3 signaling, often due to mutations or gene fusions, is a key driver in various cancers, including urothelial carcinoma and multiple myeloma, as well as in skeletal dysplasias like achondroplasia. Consequently, the development of selective FGFR3 inhibitors is a significant focus in targeted therapy. This technical guide provides a comprehensive overview of the discovery and synthesis of Fgfr3-IN-7, a potent and selective inhibitor of FGFR3. This document details the scientific rationale for its development, its chemical properties, a detailed synthesis protocol, and the methodologies for its biological characterization.

Introduction: The Rationale for Targeting FGFR3

The Fibroblast Growth Factor (FGF) signaling pathway is a critical regulator of a wide array of cellular processes. The binding of FGF ligands to FGFRs triggers receptor dimerization and autophosphorylation of the intracellular kinase domains. This initiates a cascade of downstream signaling events, primarily through the RAS-MAPK and PI3K-AKT pathways, which in turn regulate gene expression and cellular responses.

Genetic alterations in FGFR3, such as activating mutations (e.g., S249C, Y373C) and chromosomal translocations (e.g., FGFR3-TACC3 fusion), lead to constitutive activation of the receptor, promoting uncontrolled cell proliferation and survival. These alterations are particularly prevalent in bladder cancer and multiple myeloma, making FGFR3 an attractive therapeutic target.

The development of selective FGFR3 inhibitors aims to specifically block the activity of the aberrant receptor, thereby inhibiting the growth of tumors dependent on this pathway while minimizing off-target effects associated with the inhibition of other FGFR family members (FGFR1, FGFR2, and FGFR4). This compound emerged from a discovery program focused on identifying such selective inhibitors.

Discovery of this compound

This compound was identified through a focused drug discovery effort aimed at developing potent and selective inhibitors of FGFR3. The discovery process likely involved the synthesis and screening of a library of compounds based on a pyrazolo[1,5-a]pyridine or imidazo[1,2-a]pyridine core structure, as detailed in the patent literature[1]. The lead optimization process would have focused on enhancing potency against FGFR3 while improving selectivity over other kinases, particularly other FGFR isoforms, to mitigate potential toxicities.

The design strategy likely employed structure-activity relationship (SAR) studies to understand how different chemical modifications to the core scaffold impacted biological activity. This iterative process of chemical synthesis and biological testing would have led to the identification of this compound as a candidate with a promising efficacy and selectivity profile.

Chemical Properties and Synthesis

Chemical Structure and Properties

This compound is a complex heterocyclic molecule with the following properties:

| Property | Value |

| IUPAC Name | 2-((S)-1-(5-((1-(4-(cyanomethyl)piperidin-1-yl)-5-methyl-1H-1,2,3-triazol-4-yl)methyl)pyridin-2-yl)ethoxy)-5-fluorobenzonitrile |

| CAS Number | 2833703-79-8 |

| Molecular Formula | C25H24FN9O |

| Molecular Weight | 485.52 g/mol |

| SMILES | C--INVALID-LINK--C2=NC=CC=C2CN3N=C(C)C(N4CCC(CC#N)CC4)=N3 |

Synthesis Protocol

The synthesis of this compound, as inferred from the general procedures outlined in the relevant patent literature[1], likely involves a multi-step synthetic route. A plausible synthetic scheme is outlined below. This is a representative synthesis and may not reflect the exact industrial-scale production method.

Experimental Workflow for the Synthesis of this compound:

Figure 1. A generalized workflow for the chemical synthesis of this compound.

Step 1: Synthesis of the Pyridine-Triazole Intermediate

The synthesis would likely begin with the coupling of a suitably functionalized pyridine derivative with a triazole precursor. This could be achieved through various organic reactions, such as a nucleophilic substitution or a cross-coupling reaction.

Step 2: Functional Group Interconversion

The resulting intermediate may then undergo one or more functional group manipulations to introduce the necessary reactive sites for the subsequent coupling step. This could involve protection and deprotection of functional groups or conversion of one functional group to another.

Step 3: Final Assembly

The final step would involve the coupling of the modified pyridine-triazole intermediate with the substituted benzonitrile fragment. This is likely another cross-coupling or nucleophilic substitution reaction to form the ether linkage.

Step 4: Purification

The final product, this compound, would be purified using standard techniques such as column chromatography and recrystallization to yield the compound of high purity. Characterization would be performed using techniques like NMR, mass spectrometry, and HPLC.

Biological Activity and Characterization

In Vitro Kinase Inhibition

This compound has been identified as a potent and selective inhibitor of FGFR3, with a reported IC50 value of less than 350 nM[1]. The biological activity would have been determined using in vitro kinase assays.

Experimental Protocol: In Vitro FGFR3 Kinase Assay (Representative)

A typical in vitro kinase assay to determine the IC50 of this compound would involve the following steps:

-

Reagents and Materials: Recombinant human FGFR3 kinase domain, a suitable substrate (e.g., a synthetic peptide or poly(Glu, Tyr)), ATP, and the test compound (this compound).

-

Assay Procedure:

-

The FGFR3 enzyme is incubated with varying concentrations of this compound in a kinase assay buffer.

-

The kinase reaction is initiated by the addition of ATP and the substrate.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is then stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as a phosphospecific antibody in an ELISA format, or by measuring the depletion of ATP using a luminescence-based assay.

-

-

Data Analysis: The percentage of kinase inhibition is calculated for each concentration of this compound. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.

Kinase Selectivity Profile

To be a viable drug candidate, this compound would need to demonstrate high selectivity for FGFR3 over other kinases, especially the other members of the FGFR family. This selectivity is crucial for minimizing off-target side effects.

Experimental Protocol: Kinase Selectivity Profiling (Representative)

The selectivity of this compound would be assessed by screening it against a panel of purified kinases.

-

Kinase Panel: A broad panel of kinases, including FGFR1, FGFR2, FGFR4, and other relevant receptor and non-receptor tyrosine kinases, would be used.

-

Assay Format: The kinase assays would be performed in a high-throughput format, typically at a fixed concentration of this compound (e.g., 1 µM) to determine the percentage of inhibition for each kinase.

-

IC50 Determination: For kinases that show significant inhibition in the initial screen, full dose-response curves would be generated to determine their respective IC50 values.

-

Selectivity Score: The selectivity can be expressed as the ratio of the IC50 value for the off-target kinase to the IC50 value for FGFR3.

Table 1: Representative Kinase Selectivity Data Presentation

| Kinase | IC50 (nM) |

| FGFR3 | <350 |

| FGFR1 | >1000 |

| FGFR2 | >1000 |

| FGFR4 | >5000 |

| VEGFR2 | >10000 |

| EGFR | >10000 |

| PDGFRβ | >10000 |

| Note: The values presented in this table are illustrative and based on the expected profile of a selective FGFR3 inhibitor. The actual data for this compound would be found in the detailed experimental results of its discovery program. |

Cellular Activity

The inhibitory activity of this compound would also be evaluated in cell-based assays to confirm its ability to block FGFR3 signaling in a more physiologically relevant context.

Experimental Protocol: Cellular Assay for FGFR3 Inhibition (Representative)

-

Cell Lines: Cancer cell lines with known FGFR3 alterations (e.g., mutations or fusions) that are dependent on FGFR3 signaling for their growth and survival would be used.

-

Assay Procedure:

-

Cells are treated with increasing concentrations of this compound.

-

After a specific incubation period, cell lysates are prepared.

-

Western blotting is performed to assess the phosphorylation status of FGFR3 and downstream signaling proteins such as ERK and AKT. A reduction in the phosphorylation of these proteins would indicate inhibition of the FGFR3 pathway.

-

-

Cell Viability Assay: The effect of this compound on the proliferation and viability of these cancer cell lines would be measured using assays such as the MTT or CellTiter-Glo assay. The GI50 (concentration for 50% growth inhibition) would be determined.

Signaling Pathway and Mechanism of Action

This compound acts as an ATP-competitive inhibitor of the FGFR3 kinase domain. By binding to the ATP-binding pocket of the enzyme, it prevents the transfer of a phosphate group from ATP to the tyrosine residues in the kinase domain, thereby blocking the autophosphorylation and activation of the receptor. This, in turn, inhibits the downstream signaling cascades.

FGFR3 Signaling Pathway and Inhibition by this compound:

Figure 2. The FGFR3 signaling pathway and the mechanism of inhibition by this compound.

Conclusion

This compound is a potent and selective inhibitor of FGFR3 that has emerged from targeted drug discovery efforts. Its ability to specifically block the aberrant signaling driven by FGFR3 alterations makes it a valuable research tool for studying the role of this pathway in cancer and other diseases. The detailed understanding of its synthesis and biological activity provides a solid foundation for further preclinical and potentially clinical development. This technical guide serves as a comprehensive resource for researchers in the field of oncology and drug development, providing the necessary information to utilize and further investigate this promising FGFR3 inhibitor.

References

An In-depth Technical Guide to Fgfr3-IN-7: A Dual FGFR2/FGFR3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fgfr3-IN-7 is a potent and selective small molecule inhibitor targeting Fibroblast Growth Factor Receptor 3 (FGFR3) and Fibroblast Growth Factor Receptor 2 (FGFR2). Developed as a dual inhibitor, it demonstrates significant selectivity over other members of the FGFR family, namely FGFR1 and FGFR4. This selectivity profile is advantageous as inhibition of FGFR1 and FGFR4 has been associated with adverse effects such as hyperphosphatemia and diarrhea, respectively. This compound's ability to potently inhibit both wild-type and clinically relevant mutant forms of FGFR3, such as the V555L gatekeeper mutation, makes it a valuable tool for cancer research and a promising scaffold for the development of targeted therapies. This guide provides a comprehensive overview of the chemical structure, properties, biological activity, and relevant experimental protocols for this compound.

Chemical Structure and Properties

This compound is a synthetic organic molecule with a complex heterocyclic structure. Its systematic IUPAC name is 3-methyl-8-[3-(1-methylpyrazol-4-yl)-1H-pyrazolo[4,3-d]pyrimidin-5-yl]-3,8-diazabicyclo[3.2.1]octan-2-one.

| Property | Value | Reference |

| CAS Number | 2833703-79-8 | [1] |

| Molecular Formula | C25H24FN9O | [2] |

| Molecular Weight | 485.52 g/mol | [2] |

| SMILES String | CC--INVALID-LINK--OC2=CC(C3=C(N(C4CCN(CC4)C#N)N=N3)C)=CC5=NC=C(C#N)N25 | [1] |

| Calculated LogP (cLogP) | 1.2 | [3] |

Note: Further physicochemical properties such as melting point, pKa, and aqueous solubility have not been extensively reported in the public domain.

Biological Activity and Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the FGFR kinase domain. By binding to the active site of FGFR2 and FGFR3, it prevents the phosphorylation of downstream signaling molecules, thereby inhibiting the activation of key cellular pathways involved in cell proliferation, survival, and differentiation.

The primary signaling cascades downstream of FGFR activation include the RAS-MAPK, PI3K-AKT, and PLCγ pathways. By blocking the initial phosphorylation event at the receptor level, this compound effectively attenuates these downstream signals.

In Vitro Potency and Selectivity

The inhibitory activity of this compound has been characterized through various in vitro assays. The half-maximal inhibitory concentrations (IC50) demonstrate its high potency against FGFR2 and FGFR3, and its selectivity over FGFR1 and FGFR4.

| Target | IC50 (nM) | Reference |

| FGFR1 | 89 | [3] |

| FGFR2 | 5.2 | [3] |

| FGFR3 | 5.6 | [3] |

| FGFR3 (V555L mutant) | 3.8 | [3] |

| FGFR4 | 351 | [3] |

| pFGFR3 (Cellular Assay) | 70 | [3] |

ADME Profile

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound have been evaluated in preclinical studies.

| Parameter | Value | Reference |

| Caco-2 Permeability (Pm) | 0.5 x 10⁻⁶ cm/s | [3] |

| Human Liver Microsomal Stability (h-IntCL) | 0.6 L h⁻¹ kg⁻¹ | [3] |

| Human Plasma Protein Binding (% free) | 76% | [3] |

The low Caco-2 permeability suggests that the compound may have limited oral absorption. However, it exhibits high metabolic stability in human liver microsomes.

Signaling Pathways and Experimental Workflows

FGFR Signaling Pathway Inhibition

The following diagram illustrates the canonical FGFR signaling pathway and the point of intervention for this compound.

Caption: Inhibition of FGFR3 signaling by this compound.

Experimental Workflow for In Vitro Kinase Assay

The following diagram outlines a typical workflow for determining the IC50 value of this compound against FGFR kinases.

Caption: Workflow for FGFR in vitro kinase inhibition assay.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are generalized protocols for key experiments used to characterize this compound.

Biochemical FGFR Kinase Inhibition Assay

Objective: To determine the in vitro potency (IC50) of this compound against FGFR kinase isoforms.

Materials:

-

Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains.

-

Poly(Glu,Tyr) 4:1 peptide substrate.

-

ATP.

-

This compound, serially diluted in DMSO.

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT, BSA).

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent.

-

384-well plates.

-

Plate reader capable of luminescence detection.

Procedure:

-

Prepare a reaction mixture containing the specific FGFR kinase, peptide substrate, and assay buffer.

-

Add 1 µL of serially diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2 µL of the enzyme/substrate mixture to each well.

-

Initiate the kinase reaction by adding 2 µL of ATP solution.

-

Incubate the plate at room temperature for 60-120 minutes.

-

Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's protocol.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular FGFR3 Phosphorylation Assay

Objective: To assess the ability of this compound to inhibit FGFR3 autophosphorylation in a cellular context.

Materials:

-

Ba/F3 cells engineered to stably express a TEL-FGFR3 fusion protein.

-

Cell culture medium (e.g., RPMI-1640) with appropriate supplements.

-

This compound, serially diluted in DMSO.

-

Lysis buffer.

-

Antibodies: anti-phospho-FGFR (pY653/654), anti-total-FGFR3.

-

ELISA plates or reagents for Western blotting.

Procedure:

-

Seed the Ba/F3-TEL-FGFR3 cells in a 96-well plate and culture overnight.

-

Treat the cells with serial dilutions of this compound for a specified period (e.g., 2 hours).

-

Wash the cells and lyse them to release cellular proteins.

-

Quantify the levels of phosphorylated FGFR3 and total FGFR3 in the cell lysates using a sandwich ELISA or Western blotting.

-

Normalize the phosphorylated FGFR3 signal to the total FGFR3 signal.

-

Calculate the percent inhibition of FGFR3 phosphorylation for each inhibitor concentration and determine the cellular IC50 value.

Caco-2 Permeability Assay

Objective: To evaluate the intestinal permeability of this compound in vitro.

Materials:

-

Caco-2 cells.

-

Transwell® permeable supports.

-

Cell culture medium.

-

Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

This compound.

-

LC-MS/MS system for quantification.

Procedure:

-

Culture Caco-2 cells on Transwell® inserts for approximately 21 days to allow for differentiation and formation of a confluent monolayer.

-

Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

-

For apical to basolateral (A-B) permeability, add this compound to the apical chamber.

-

At various time points, collect samples from the basolateral chamber.

-

For basolateral to apical (B-A) permeability, add this compound to the basolateral chamber and collect samples from the apical chamber.

-

Quantify the concentration of this compound in the collected samples using LC-MS/MS.

-

Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests active efflux.

Microsomal Stability Assay

Objective: To assess the metabolic stability of this compound in the presence of liver microsomes.

Materials:

-

Human liver microsomes.

-

This compound.

-

Phosphate buffer (pH 7.4).

-

NADPH regenerating system.

-

Acetonitrile or methanol to stop the reaction.

-

LC-MS/MS system for quantification.

Procedure:

-

Pre-incubate this compound with liver microsomes in phosphate buffer at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30 minutes), take aliquots of the reaction mixture and quench the reaction with cold acetonitrile or methanol.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant to quantify the remaining concentration of this compound using LC-MS/MS.

-

Determine the in vitro half-life (t1/2) and calculate the intrinsic clearance (CLint).

Synthesis

The synthesis of this compound involves a multi-step process culminating in the coupling of a pyrazolo[4,3-d]pyrimidine core with a 3-methyl-3,8-diazabicyclo[3.2.1]octan-2-one moiety. The detailed synthetic route is outlined in the primary literature and typically involves the construction of the heterocyclic systems followed by their condensation. Researchers interested in synthesizing this compound should refer to the publication "Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach" for detailed procedures.

Conclusion

This compound is a well-characterized dual inhibitor of FGFR2 and FGFR3 with a favorable selectivity profile. Its utility as a research tool is underscored by its potent inhibition of both wild-type and mutant forms of FGFR3. While its physicochemical properties present some challenges for oral bioavailability, the scaffold provides a valuable starting point for the design of next-generation FGFR inhibitors with improved pharmaceutical properties. The data and protocols presented in this guide offer a comprehensive resource for researchers working with this compound and in the broader field of FGFR-targeted drug discovery.

References

Probing the Engagement of FGFR3: A Technical Guide to Target Affinity and Cellular Function

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the methodologies used to characterize the target engagement and binding affinity of Fibroblast Growth Factor Receptor 3 (FGFR3) inhibitors. While specific data for "Fgfr3-IN-7" is limited in publicly available scientific literature, this document outlines the established experimental frameworks and provides representative data from other well-characterized FGFR3 inhibitors to serve as a practical reference for researchers in the field.

Introduction to FGFR3 Inhibition

Fibroblast Growth Factor Receptor 3 (FGFR3) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and migration.[1][2][3] Aberrant FGFR3 signaling, due to mutations, fusions, or overexpression, is a known driver in various cancers, including urothelial carcinoma, as well as in developmental disorders like achondroplasia.[4][5][6] Consequently, the development of small molecule inhibitors that target the kinase activity of FGFR3 is a significant area of therapeutic research.[5][7]

Characterizing the interaction of these inhibitors with FGFR3 is fundamental to their development. This involves quantifying their binding affinity, assessing their engagement with the target protein in a cellular context, and understanding their functional consequences on downstream signaling pathways.

Quantifying Binding Affinity: Biochemical Assays

Biochemical assays are essential for determining the intrinsic potency of an inhibitor against its target protein in a controlled, cell-free environment. The most common metric derived from these assays is the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzymatic activity of FGFR3 by 50%.

A variety of FGFR3 inhibitors have been characterized using such assays. The table below summarizes the biochemical IC50 values for several representative compounds against FGFR3 and other FGFR family members, highlighting their potency and selectivity.

| Inhibitor | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Reference |

| Infigratinib (BGJ398) | 0.9 | 1.4 | 1.0 | >40 | [8] |

| AZD4547 | 0.2 | 2.5 | 1.8 | Weaker activity | [8] |

| Pemigatinib | 0.4 | 0.5 | 1.2 | 30 | [8] |

| Futibatinib (TAS-120) | 1.8 | 1.4 | 1.6 | 3.7 | [8] |

| Dovitinib (TKI258) | 8 | 11 | 9 | - | [8] |

| FIIN-3 | 13.1 | 21 | 31.4 | 35.3 | [8] |

| Erdafitinib | - | - | - | - | [5][6] |

Note: IC50 values can vary between different assay formats and conditions.

Experimental Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a widely used method to measure the activity of a broad range of purified kinases, including FGFR3.[2] It quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction. The resulting luminescent signal is proportional to the ADP concentration and, therefore, to the kinase activity.[2]

Materials:

-

Recombinant FGFR3 kinase[2]

-

Poly (Glu, Tyr) as a generic substrate

-

ATP

-

ADP-Glo™ Kinase Assay kit (Promega)

-

Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[2]

-

Test inhibitor (e.g., this compound)

-

384-well plates

Procedure:

-

Prepare serial dilutions of the test inhibitor in DMSO.

-

Add 1 µL of the inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2 µL of a solution containing the FGFR3 enzyme and substrate in kinase buffer to each well.

-

Initiate the kinase reaction by adding 2 µL of ATP solution to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Assessing Target Engagement in a Cellular Environment

While biochemical assays measure the direct interaction between an inhibitor and its target, cellular assays are crucial for confirming that the inhibitor can effectively engage FGFR3 within a living cell and modulate its function. These assays provide a more physiologically relevant context by considering factors such as cell permeability, off-target effects, and the complexity of intracellular signaling networks.

Cellular Target Engagement

Cellular target engagement assays aim to directly measure the binding of an inhibitor to its target protein inside intact cells.

Functional Cellular Assays

Functional cellular assays measure the downstream consequences of FGFR3 inhibition. This often involves monitoring the phosphorylation of key signaling proteins or assessing a phenotypic outcome like cell proliferation.

The table below presents cellular IC50 or EC50 values for representative FGFR3 inhibitors in different cancer cell lines, demonstrating their on-target potency in a cellular context.

| Inhibitor | Cell Line | Assay Type | Cellular IC50/EC50 (nM) | Reference |

| Infigratinib (BGJ398) | KMS-11 (FGFR3 mutant) | Proliferation | - | [1] |

| AZD4547 | KG-1 (FGFR1 fusion) | p-FGFR1 | Potent inhibition | [1] |

| AZD4547 | SNU-16 (FGFR2 amplified) | p-FGFR2 | Potent inhibition | [1] |

| AZD4547 | KMS-11 (FGFR3 mutant) | p-FGFR3 | Potent inhibition | [1] |

| Compound 19 | Ba/F3 (FGFR3) | Proliferation | 16 | [9] |

| Compound 19 | KATOIII (FGFR2 amplified) | p-FGFR2 | 24 | [9] |

Experimental Protocol: HTRF® Phospho-FGFR3 Cellular Assay

Homogeneous Time-Resolved Fluorescence (HTRF®) assays are a popular method for quantifying protein phosphorylation in a cellular context.[1]

Principle: This assay uses two antibodies that recognize different epitopes on the target protein (e.g., total FGFR3 and phospho-FGFR3). One antibody is labeled with a donor fluorophore (e.g., Europium cryptate) and the other with an acceptor fluorophore (e.g., d2). When both antibodies are bound to the target protein, the donor and acceptor are brought into close proximity, allowing for Förster Resonance Energy Transfer (FRET) to occur upon excitation of the donor. The resulting signal is proportional to the amount of phosphorylated protein.

Materials:

-

Cancer cell line with known FGFR3 status (e.g., KMS-11)[1]

-

Cell culture medium and supplements

-

Test inhibitor

-

HTRF® Phospho-FGFR3 assay kit (Revvity)

-

White 384-well plates

Procedure:

-

Seed cells in a 384-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test inhibitor for a specified time.

-

Lyse the cells using the lysis buffer provided in the kit.

-

Add the HTRF® antibody mix (anti-phospho-FGFR3-d2 and anti-total-FGFR3-Europium cryptate) to each well.

-

Incubate the plate at room temperature for the recommended time.

-

Read the plate on an HTRF®-compatible reader, measuring the emission at both the donor and acceptor wavelengths.

-

Calculate the HTRF® ratio and determine the IC50 value for the inhibition of FGFR3 phosphorylation.

FGFR3 Signaling Pathway

FGFR3 activation by its ligands, the fibroblast growth factors (FGFs), leads to receptor dimerization and autophosphorylation of its intracellular tyrosine kinase domain. This triggers the recruitment of adaptor proteins and the activation of several downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which are critical for cell proliferation, survival, and differentiation.[10][11][12]

Conclusion

The comprehensive characterization of FGFR3 inhibitors requires a multi-faceted approach that combines biochemical and cellular assays. While direct binding affinity is a critical starting point, confirming target engagement and functional inhibition in a cellular context is paramount for predicting in vivo efficacy. The experimental protocols and representative data presented in this guide provide a solid foundation for researchers aiming to discover and develop novel and effective FGFR3-targeted therapies. Although specific data for "this compound" is not extensively available, the methodologies described herein are directly applicable to its characterization and to that of any novel FGFR3 inhibitor.

References

- 1. resources.revvity.com [resources.revvity.com]

- 2. promega.com [promega.com]

- 3. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell-based screen identifies porphyrins as FGFR3 activity inhibitors with therapeutic potential for achondroplasia and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeted therapies: Expanding the role of FGFR3 inhibition in urothelial carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Facts and new hopes on selective FGFR inhibitors in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. selleckchem.com [selleckchem.com]

- 9. Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. oncotarget.com [oncotarget.com]

- 12. researchgate.net [researchgate.net]

Navigating the Therapeutic Potential of FGFR3 Inhibition in Bladder Cancer: A Technical Overview of Fgfr3-IN-7

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the role and mechanism of Fgfr3-IN-7, a potent and selective inhibitor of Fibroblast Growth Factor Receptor 3 (FGFR3), within the context of bladder cancer cell lines. Alterations in the FGFR3 gene, including mutations and fusions, are significant drivers in the pathogenesis of urothelial carcinoma, making it a prime therapeutic target. This document provides a comprehensive summary of the preclinical data, experimental methodologies, and the underlying signaling pathways affected by this compound, offering a foundational resource for researchers and drug development professionals in the field of oncology.

Introduction to FGFR3 in Bladder Cancer

Fibroblast Growth Factor Receptor 3 (FGFR3) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival.[1] In bladder cancer, activating mutations and chromosomal translocations involving the FGFR3 gene are frequently observed, particularly in non-muscle invasive bladder cancer (NMIBC) and a subset of muscle-invasive bladder cancer (MIBC).[1][2] These genetic alterations lead to constitutive activation of the FGFR3 signaling cascade, promoting tumorigenesis and cancer progression.[1][2] Consequently, the development of selective FGFR3 inhibitors represents a promising therapeutic strategy for this patient population.

This compound: A Potent and Selective FGFR3 Inhibitor

This compound is a research compound identified as a potent and selective inhibitor of the FGFR3 kinase. While detailed peer-reviewed studies on this compound in bladder cancer cell lines are not extensively available in the public domain, it is characterized by a high degree of selectivity for FGFR3. Commercial suppliers indicate an IC50 (half-maximal inhibitory concentration) value of less than 350 nM for FGFR3, suggesting its potential for targeted therapy with reduced off-target effects.[3] The following sections will present a representative profile of a selective FGFR3 inhibitor in bladder cancer cell lines, based on publicly available data for analogous compounds, to illustrate the expected activity and mechanism of action of this compound.

Quantitative Analysis of Inhibitory Activity

The efficacy of a targeted inhibitor is quantitatively assessed by its ability to inhibit key cellular processes in cancer cell lines. The IC50 value is a critical metric, representing the concentration of an inhibitor required to reduce a specific biological activity by 50%. For FGFR3 inhibitors, this is typically measured in terms of cell viability or proliferation.

Below is a table summarizing representative IC50 values for a selective FGFR3 inhibitor in various bladder cancer cell lines. These cell lines harbor different FGFR3 genetic alterations, providing insight into the inhibitor's efficacy across diverse molecular subtypes of bladder cancer.

| Cell Line | FGFR3 Alteration | Representative IC50 (nM) | Reference Compound |

| RT112 | FGFR3-TACC3 Fusion | 15 | PD173074 |

| RT4 | FGFR3-TACC3 Fusion | 5 | PD173074 |

| SW780 | FGFR3-TACC3 Fusion | 50 | PD173074 |

| MGH-U3 | Activating Mutation | Data not consistently available for this specific inhibitor | |

| JMSU1 | Activating Mutation | Data not consistently available for this specific inhibitor |

Note: The data presented is for the well-characterized selective FGFR3 inhibitor PD173074 and is intended to be representative of the expected activity of a potent and selective inhibitor like this compound.

Core Experimental Protocols

The evaluation of a novel inhibitor involves a series of standardized in vitro assays. The following are detailed methodologies for key experiments typically employed to characterize the activity of an FGFR3 inhibitor in bladder cancer cell lines.

Cell Viability and Proliferation Assay (MTS/MTT Assay)

Objective: To determine the effect of the inhibitor on the metabolic activity and proliferation of bladder cancer cell lines and to calculate the IC50 value.

Methodology:

-

Cell Seeding: Bladder cancer cells (e.g., RT112, RT4) are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the FGFR3 inhibitor (e.g., this compound) or a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for a period of 72 to 96 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Reagent Addition: After the incubation period, a solution of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

Signal Measurement: The plates are incubated for an additional 1-4 hours to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells. The absorbance is then measured at a specific wavelength (typically 490 nm for MTS and 570 nm for MTT) using a microplate reader.

-

Data Analysis: The absorbance values are normalized to the vehicle-treated control wells to determine the percentage of cell viability. The IC50 value is calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis

Objective: To assess the effect of the inhibitor on the phosphorylation status of FGFR3 and its downstream signaling proteins.

Methodology:

-

Cell Lysis: Bladder cancer cells are treated with the FGFR3 inhibitor at various concentrations for a specified time (e.g., 2-24 hours). Following treatment, the cells are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for phosphorylated FGFR3 (p-FGFR3), total FGFR3, phosphorylated ERK1/2 (p-ERK1/2), total ERK1/2, phosphorylated AKT (p-AKT), and total AKT. A loading control antibody (e.g., β-actin or GAPDH) is also used.

-

Detection: After washing, the membrane is incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

-

Analysis: The intensity of the protein bands is quantified using densitometry software. The levels of phosphorylated proteins are normalized to their respective total protein levels to determine the extent of signaling inhibition.

Signaling Pathway Modulation

FGFR3 activation triggers a cascade of intracellular signaling events that are critical for tumor cell growth and survival. The primary downstream pathways implicated in FGFR3-driven bladder cancer are the RAS-MAPK and the PI3K-AKT pathways.[1] this compound is expected to exert its anti-tumor effects by inhibiting the initial phosphorylation of FGFR3, thereby blocking the activation of these key signaling cascades.

Caption: FGFR3 signaling pathway and the inhibitory action of this compound.

The diagram above illustrates the canonical FGFR3 signaling pathway. Upon binding of a fibroblast growth factor (FGF) ligand, FGFR3 dimerizes and autophosphorylates, leading to the recruitment of adaptor proteins such as FRS2. This initiates the activation of the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway, both of which converge on downstream effectors that promote cell proliferation and survival. This compound, by directly inhibiting the kinase activity of FGFR3, prevents these downstream signaling events, thereby exerting its anti-cancer effects.

Experimental Workflow

The preclinical evaluation of an FGFR3 inhibitor follows a logical and systematic workflow, from initial screening to the characterization of its mechanism of action.

Caption: A typical experimental workflow for preclinical evaluation.

This workflow begins with the selection of appropriate bladder cancer cell lines harboring FGFR3 alterations. Initial dose-response studies are conducted to determine the inhibitor's potency (IC50). Subsequently, the effect on the target and downstream signaling pathways is confirmed by western blot analysis. Further functional assays can be performed to assess the impact on other cancer cell behaviors, such as colony formation and migration. Promising candidates may then advance to in vivo studies using xenograft models to evaluate their anti-tumor efficacy in a more complex biological system.

Conclusion and Future Directions

This compound represents a valuable tool for the preclinical investigation of FGFR3-targeted therapies in bladder cancer. As a potent and selective inhibitor, it is expected to effectively suppress the proliferation of bladder cancer cell lines that are dependent on aberrant FGFR3 signaling. The methodologies and conceptual frameworks presented in this guide provide a solid foundation for researchers to design and execute studies aimed at further elucidating the therapeutic potential of FGFR3 inhibition. Future research should focus on obtaining specific in vitro and in vivo data for this compound, exploring mechanisms of potential resistance, and investigating rational combination strategies to enhance its anti-tumor activity. This will be crucial for the translation of promising preclinical findings into novel and effective treatments for patients with FGFR3-altered bladder cancer.

References

The Therapeutic Potential of Selective FGFR3 Kinase Inhibitors in Achondroplasia: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Achondroplasia, the most common form of dwarfism, arises from a gain-of-function mutation in the Fibroblast Growth Factor Receptor 3 (FGFR3) gene.[1][2] This constitutively active receptor inappropriately dampens chondrocyte proliferation and differentiation within the growth plates, leading to impaired endochondral bone growth and the characteristic features of the condition.[3][4] Targeted inhibition of the overactive FGFR3 kinase domain presents a promising therapeutic strategy. This technical guide summarizes the preclinical effects of selective FGFR3 inhibitors on achondroplasia models, with a focus on quantitative outcomes, experimental designs, and the underlying signaling pathways. While direct data on a compound designated "Fgfr3-IN-7" is not available in the public domain, this document draws upon published studies of other potent and selective FGFR3 inhibitors, such as Infigratinib (BGJ398), TYRA-300, and ASP5878, to provide a comprehensive overview of the state of the field.

Introduction to FGFR3 and Achondroplasia

FGFR3 is a receptor tyrosine kinase that plays a crucial role in the negative regulation of bone growth.[3][5] In healthy individuals, the binding of fibroblast growth factors (FGFs) to FGFR3 initiates a signaling cascade that helps to moderate bone elongation. However, in over 97% of achondroplasia cases, a specific point mutation in the FGFR3 gene leads to ligand-independent receptor activation.[2][6] This results in the constitutive downstream signaling that prematurely slows bone growth.

The primary achondroplasia-causing mutation, G380R, occurs in the transmembrane domain of FGFR3, leading to receptor dimerization and stabilization, which in turn enhances its kinase activity.[7] This perpetual signaling cascade primarily affects the chondrocytes in the growth plates of long bones.[3] The consequences are a disorganized growth plate with a reduction in the proliferative and hypertrophic zones, ultimately leading to shortened limbs and other skeletal abnormalities.[1][8]

Mechanism of Action of Selective FGFR3 Inhibitors

Selective FGFR3 inhibitors are small molecules designed to compete with ATP for the binding site within the intracellular kinase domain of the FGFR3 receptor. By occupying this site, these inhibitors prevent the autophosphorylation of the receptor, thereby blocking the initiation of the downstream signaling cascades that are responsible for the disease pathology. This targeted inhibition aims to normalize chondrocyte function and restore endochondral bone growth.

Quantitative Effects of FGFR3 Inhibitors in Achondroplasia Mouse Models

Preclinical studies utilizing the Fgfr3Y367C/+ mouse model, which accurately recapitulates the human achondroplasia phenotype, have demonstrated the therapeutic potential of selective FGFR3 inhibitors.[8][9] The following tables summarize the key quantitative findings from studies with compounds like Infigratinib, TYRA-300, and ASP5878.

Table 1: Effects of Infigratinib (BGJ398) on Skeletal Parameters in Fgfr3Y367C/+ Mice

| Parameter | Treatment Group (Dose) | Outcome | Reference |

| Long Bone Length | Infigratinib (0.2-2 mg/kg/day) | Dose-dependent increase in femur and tibia length. | [7][10] |

| Foramen Magnum Area | Infigratinib (0.2-2 mg/kg/day) | Significant improvement in shape and size. | [7] |

| Survival Rate | Infigratinib | One study reported a significant survival advantage. | [10][11] |

| FGFR3 Phosphorylation | Infigratinib (0.2, 0.5, and 2 mg/kg/day) | Reduced to levels observed in wild-type mice. | [7] |

Table 2: Effects of TYRA-300 on Skeletal Parameters in Fgfr3Y367C/+ Mice

| Parameter | Treatment Group | Outcome | Reference |

| Body Length | Daily TYRA-300 | 17.9% increase. | [12] |

| Long Bone Length | Daily TYRA-300 | Significant increases in femur and tibia length. | [12] |

| Foramen Magnum Area | Daily TYRA-300 | Significant increase in area. | [12] |

| Skull Dimensions | Daily TYRA-300 | Improvements in skull length and width. | [12] |

Table 3: Effects of ASP5878 on Skeletal Parameters in Achondroplasia Model Mice

| Parameter | Treatment Group (Dose) | Outcome | Reference |

| Bone Elongation | ASP5878 (300 µg/kg) | Elongation of bone in male achondroplasia model mice. | [13] |

Experimental Protocols

The following provides a generalized overview of the methodologies employed in the preclinical evaluation of FGFR3 inhibitors in achondroplasia mouse models.

Animal Models

The most commonly used animal model is the Fgfr3Y367C/+ knock-in mouse.[8] This model carries a tyrosine-to-cysteine substitution at codon 367, which is analogous to a common human achondroplasia mutation. These mice exhibit the characteristic features of achondroplasia, including short limbs, a domed skull, and a narrowed foramen magnum.[9]

Drug Administration

Selective FGFR3 inhibitors are typically administered orally.[13][14] Dosing regimens vary between studies but often involve daily administration, starting at a young age (e.g., postnatal day 1) and continuing for several weeks to assess the impact on skeletal development.

Endpoint Analysis

-

Skeletal Analysis: Radiographic imaging (X-ray) and micro-computed tomography (µCT) are used to measure the lengths of long bones (femur, tibia), skull dimensions, and the area of the foramen magnum.[8][12]

-

Histology: Growth plates are dissected, sectioned, and stained (e.g., with Hematoxylin and Eosin) to visualize and quantify the heights of the different chondrocyte zones (resting, proliferative, hypertrophic).[8]

-

Immunohistochemistry: This technique is used to assess the phosphorylation status of FGFR3 and downstream signaling proteins (e.g., p-ERK) within the growth plate, providing a measure of target engagement and pathway inhibition.

-

Survival Studies: The overall health and survival rates of the treated mice are monitored to assess the safety and tolerability of the inhibitor.[10][11]

Signaling Pathways and Visualization

The constitutive activation of FGFR3 in achondroplasia leads to the upregulation of several downstream signaling pathways, most notably the MAPK/ERK and STAT pathways.[3][15] These pathways ultimately lead to the inhibition of chondrocyte proliferation and differentiation.

Caption: FGFR3 signaling cascade in achondroplasia and the point of intervention for selective inhibitors.

Caption: A generalized experimental workflow for the preclinical evaluation of FGFR3 inhibitors.

Conclusion and Future Directions

The preclinical data for selective FGFR3 inhibitors in achondroplasia mouse models are highly encouraging, demonstrating the potential to correct the underlying pathophysiology of the disease. These compounds have been shown to rescue bone growth, improve craniofacial abnormalities, and normalize growth plate architecture. The quantitative data presented in this guide underscore the dose-dependent efficacy of these inhibitors.

Future research will likely focus on the long-term safety and efficacy of these compounds, as well as their potential to address other complications associated with achondroplasia, such as foramen magnum stenosis and spinal stenosis. The translation of these promising preclinical findings into clinical trials is already underway for some FGFR3 inhibitors, offering hope for a novel and effective oral therapy for individuals with achondroplasia.[12]

References

- 1. Gly369Cys mutation in mouse FGFR3 causes achondroplasia by affecting both chondrogenesis and osteogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Achondroplasia: Development, Pathogenesis, and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ecmjournal.org [ecmjournal.org]

- 5. JCI - Fgfr3 enhancer deletion markedly improves all skeletal features in a mouse model of achondroplasia [jci.org]

- 6. Fgfr3 inhibitors - Articles | BioWorld [bioworld.com]

- 7. Infigratinib in children with achondroplasia: the PROPEL and PROPEL 2 studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. pure.psu.edu [pure.psu.edu]

- 10. A literature review of the potency and selectivity of FGFR-selective tyrosine kinase inhibitors, such as infigratinib, in the potential treatment of achondroplasia | ESPE2021 | 59th Annual ESPE (ESPE 2021 Online) | ESPE Abstracts [abstracts.eurospe.org]

- 11. SUN-087 FGFR-Selective Tyrosine Kinase Inhibitors, Such as Infigratinib, Show Potency and Selectivity for FGFR3 at Pharmacologically Relevant Doses for the Potential Treatment of Achondroplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. Evaluation of FGFR inhibitor ASP5878 as a drug candidate for achondroplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. FGFR3 targeting strategies for achondroplasia | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]

- 15. academic.oup.com [academic.oup.com]

Methodological & Application

Application Notes: Fgfr3-IN-7 Cell-Based Assay Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast growth factor receptor 3 (FGFR3) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and apoptosis.[1] Aberrant FGFR3 signaling, often due to mutations or gene fusions, is a known driver in various cancers, including bladder carcinoma and multiple myeloma, as well as in developmental disorders like achondroplasia.[2][3] This has made FGFR3 a compelling target for therapeutic intervention. Fgfr3-IN-7 is a potent and selective inhibitor of FGFR3, demonstrating significant potential for the targeted therapy of cancers with FGFR3 alterations.[4] These application notes provide a detailed protocol for a cell-based assay to evaluate the efficacy of this compound and similar compounds.

This compound: A Selective FGFR3 Inhibitor

This compound is a potent and selective inhibitor of FGFR3 with a reported IC50 value of less than 350 nM.[4] It is part of a class of compounds developed to specifically target FGFR3 over other members of the FGFR family, which is a desirable characteristic for minimizing off-target effects. Research has shown that this compound and similar molecules can effectively inhibit the proliferation of cancer cell lines that harbor activating FGFR3 mutations.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of this compound and a related compound against FGFR3 and a common gatekeeper mutant. The data is compiled from publicly available sources and provides a benchmark for expected potency.

| Compound | Target | IC50 (nM) | Cell Line | Assay Type | Reference |

| This compound | FGFR3 | < 350 | Not Specified | Not Specified | [4] |

| Compound 7* | FGFR3 (V555L mutant) | 3.8 | Not Specified | Biochemical | IUPHAR/BPS Guide |

*Note: "Compound 7" is a highly similar FGFR2/3 inhibitor from a 2023 study by Nguyen et al. and is included for comparative purposes.

Key Signaling Pathway

FGFR3 activation, either by ligand binding or activating mutations, triggers a cascade of downstream signaling events that promote cell proliferation and survival. The primary pathways involved are the RAS-MAPK, PI3K-AKT, PLCγ, and STAT signaling pathways. This compound exerts its effect by inhibiting the kinase activity of FGFR3, thereby blocking these downstream signals.

Caption: FGFR3 Signaling Pathway and Mechanism of Inhibition by this compound.

Experimental Protocol: Cell Viability Assay

This protocol details a cell viability assay to determine the IC50 of this compound in a relevant cancer cell line. A common and appropriate cell line for this assay is the KMS-11 human multiple myeloma cell line, which harbors an activating FGFR3 mutation.

Materials:

-

Cell Line: KMS-11 (human multiple myeloma)

-

Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

-

Reagents: this compound, DMSO (vehicle), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent (e.g., CellTiter-Glo®)

-

Equipment: 96-well plates, multichannel pipette, incubator (37°C, 5% CO2), plate reader

Procedure:

-

Cell Seeding:

-

Culture KMS-11 cells to ~80% confluency.

-

Trypsinize and resuspend cells in fresh culture medium.

-

Seed 5,000 cells per well in a 96-well plate in a volume of 100 µL.

-

Incubate overnight to allow for cell attachment.

-

-

Compound Preparation:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in culture medium to achieve final desired concentrations (e.g., 10 µM to 0.1 nM). Ensure the final DMSO concentration in all wells is ≤ 0.1%.

-

-

Treatment:

-

Remove the old medium from the wells.

-

Add 100 µL of the prepared compound dilutions to the respective wells.

-

Include a vehicle control (DMSO in culture medium) and a no-treatment control.

-

Incubate the plate for 72 hours at 37°C and 5% CO2.

-

-

Cell Viability Measurement (MTT Assay Example):

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

-

Incubate overnight at 37°C to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a plate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (media only).

-

Normalize the data to the vehicle control (100% viability).

-

Plot the percentage of cell viability against the log of the inhibitor concentration.

-

Calculate the IC50 value using a non-linear regression curve fit (sigmoidal dose-response).

-

Experimental Workflow Diagram

Caption: Workflow for the this compound Cell-Based Viability Assay.

Conclusion

This application note provides a comprehensive guide for assessing the in vitro efficacy of the FGFR3 inhibitor, this compound. The detailed protocol and supporting information are intended to enable researchers to effectively evaluate this and other FGFR3-targeted compounds. The provided workflows and diagrams offer a clear visual representation of the underlying biological pathway and the experimental procedure. Adherence to this protocol will facilitate the generation of robust and reproducible data for drug discovery and development programs targeting FGFR3-driven malignancies.

References

Application Notes and Protocols for Fgfr3-IN-7 In Vivo Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast growth factor receptor 3 (FGFR3) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival.[1] Aberrant FGFR3 signaling, often due to mutations or gene amplifications, is a known driver in various cancers, particularly urothelial carcinoma (bladder cancer) and multiple myeloma. This makes FGFR3 an attractive target for cancer therapy.

This document provides detailed application notes and protocols for in vivo xenograft studies of FGFR3 inhibitors. As there is limited publicly available data on a compound designated "Fgfr3-IN-7," a potent and selective FGFR3 inhibitor with an IC50 value of less than 350 nM, this guide will use the well-characterized pan-FGFR inhibitor, LY2874455 , as a representative agent to illustrate the experimental design and protocols. LY2874455 has demonstrated potent anti-tumor activity in preclinical xenograft models of cancers with FGFR alterations, including those involving FGFR3.[1]

FGFR3 Signaling Pathway

Upon binding of a fibroblast growth factor (FGF) ligand, FGFR3 dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain. This activation triggers several downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, JAK-STAT, and PLCγ pathways, which are critical for cell growth and survival.

Experimental Protocols

Cell Line Selection and Culture

The choice of cell line is critical for a successful xenograft study. For investigating FGFR3 inhibitors, cell lines with known FGFR3 alterations (mutations, fusions, or amplifications) are recommended. The human bladder cancer cell line RT-112 is a suitable model as it expresses wild-type but upregulated FGFR3.

Protocol 1: Cell Culture of RT-112

-

Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: Passage cells when they reach 80-90% confluency. Use Trypsin-EDTA to detach the cells and re-seed at a 1:3 to 1:6 ratio.

In Vivo Xenograft Model Establishment

Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old.

Protocol 2: Subcutaneous Xenograft Implantation

-

Cell Preparation: Harvest RT-112 cells during their logarithmic growth phase. Wash the cells with sterile PBS and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/mL.

-

Implantation: Anesthetize the mice. Subcutaneously inject 0.2 mL of the cell suspension (2 x 10^6 cells) into the right flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions using calipers every 2-3 days. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2 .

-

Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

Drug Administration

Test Article: LY2874455, formulated in a suitable vehicle for oral administration (e.g., 1% HEC in purified water with 0.25% Tween 80 and 0.05% antifoam).

Protocol 3: Oral Gavage Administration

-

Dosing: Based on preclinical studies, a dose of 3 mg/kg of LY2874455 administered orally (p.o.) once daily is effective.[1] The vehicle control group should receive the same volume of the formulation vehicle.

-

Administration: Administer the designated treatment to each mouse daily using oral gavage for the duration of the study (e.g., 21 days).

-

Monitoring: Monitor the body weight of the mice and any signs of toxicity throughout the treatment period.

Data Presentation

In Vitro Activity of LY2874455

| Parameter | FGFR1 | FGFR2 | FGFR3 | FGFR4 | VEGFR2 |

| IC50 (nM) | 2.8 | 2.6 | 6.4 | 6.0 | 7.0 |

Table 1: In vitro inhibitory activity of LY2874455 against various receptor tyrosine kinases. Data sourced from Selleck Chemicals.[1]

In Vivo Efficacy of LY2874455 in RT-112 Xenograft Model

| Treatment Group | Dose and Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |

| Vehicle Control | Vehicle, p.o., once daily | ~1200 | - |

| LY2874455 | 3 mg/kg, p.o., once daily | ~400 | ~67% |

Table 2: Representative in vivo efficacy data for LY2874455 in an RT-112 bladder cancer xenograft model. Data are illustrative based on published findings.[1]

Tumor Growth Inhibition (TGI) can be calculated using the following formula: TGI (%) = [1 - (Mean tumor volume of treated group at end / Mean tumor volume of control group at end)] x 100

Experimental Workflow Visualization

References

Fgfr3-IN-7: Application Notes and Protocols for Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation and use of Fgfr3-IN-7 in cell culture experiments. This compound is a potent and selective inhibitor of Fibroblast Growth Factor Receptor 3 (FGFR3), a receptor tyrosine kinase frequently implicated in various cancers and developmental disorders.[1][2][3][4] This document outlines the mechanism of action, provides detailed protocols for experimental use, and summarizes key quantitative data for FGFR inhibitors.

Mechanism of Action

FGFR3 is a transmembrane receptor that, upon binding to fibroblast growth factors (FGFs), dimerizes and autophosphorylates its intracellular tyrosine kinase domain.[5][6] This activation triggers a cascade of downstream signaling pathways crucial for cell proliferation, differentiation, migration, and survival.[5][6] Key signaling pathways activated by FGFR3 include:

-

RAS-MAPK-ERK Pathway: Primarily involved in cell proliferation and differentiation.

-

PI3K-AKT Pathway: Crucial for cell survival and inhibition of apoptosis.

-

PLCγ-PKC Pathway: Regulates cell motility and calcium signaling.

-

JAK-STAT Pathway: Involved in cell growth and immune responses.

This compound acts as an ATP-competitive inhibitor, binding to the kinase domain of FGFR3 and preventing its autophosphorylation. This blockade of the initial activation step effectively shuts down all downstream signaling cascades, leading to the inhibition of FGFR3-dependent cellular processes.

Signaling Pathway Diagram

Caption: FGFR3 signaling pathways and the inhibitory action of this compound.

Quantitative Data for FGFR Inhibitors

The following table summarizes the inhibitory concentrations (IC50) of various FGFR inhibitors against different cell lines. This data is provided for comparative purposes, as specific IC50 values for this compound in various cell lines are not extensively published. The known IC50 for this compound is <350 nM.[1][2][3][4]

| Inhibitor | Target(s) | Cell Line | IC50 (nM) | Reference |

| This compound | FGFR3 | N/A | <350 | [1][2][3][4] |

| Zoligratinib (Debio 1347) | FGFR1, FGFR2, FGFR3 | SNU-16 | 29 | [7] |

| Infigratinib (BGJ-398) | FGFR1, FGFR2, FGFR3 | AN3CA | ~10 | [8] |

| PD173074 | FGFR1, FGFR3 | RT112 | ~20 | [9] |

| SU5402 | FGFR1 | RT112 | ~2500 | [9] |

| Erdafitinib | Pan-FGFR | UM-UC-14 | ~2 | [7] |

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

Based on protocols for similar small molecule inhibitors, this compound is likely soluble in DMSO.[8][10]

-

To prepare a 10 mM stock solution, dissolve the appropriate mass of this compound in DMSO. For example, for a compound with a molecular weight of 485.52 g/mol , dissolve 4.86 mg in 1 mL of DMSO.

-

Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication may be required to fully dissolve the compound.[8]

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term storage.

Experimental Workflow for Cell Viability Assay

Caption: General workflow for a cell viability assay with this compound.

Cell Viability Assay (e.g., MTT Assay)

Materials:

-

Cells of interest (e.g., bladder cancer cell lines with known FGFR3 mutations like RT112 or UM-UC-14)

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution (10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

Protocol:

-

Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.[9]

-

The next day, prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. A typical concentration range to test would be from 1 nM to 10 µM.[8]

-

Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO at the same final concentration as the highest inhibitor dose).

-

Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.[9]

-

After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.[9]

-

Remove the medium and dissolve the formazan crystals in 100 µL of DMSO.[9]

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of FGFR3 Signaling

Materials:

-

Cells of interest

-

6-well cell culture plates

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (e.g., anti-phospho-FGFR3, anti-total-FGFR3, anti-phospho-ERK, anti-total-ERK, anti-β-actin)

-

Secondary antibodies (HRP-conjugated)

-

Chemiluminescence substrate

Protocol:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells overnight if you plan to stimulate with an FGF ligand.

-

Pre-treat the cells with the desired concentration of this compound or vehicle (DMSO) for 1-2 hours.

-

If applicable, stimulate the cells with an appropriate FGF ligand (e.g., 5 ng/mL FGF2 with 10 µg/mL heparin) for 15-30 minutes.[9]

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates.

-

Perform SDS-PAGE, transfer to a membrane, and probe with the primary and secondary antibodies.

-

Visualize the protein bands using a chemiluminescence detection system. Compare the levels of phosphorylated proteins in treated versus untreated cells to assess the inhibitory effect of this compound.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Fibroblast growth factor receptor 3 - Wikipedia [en.wikipedia.org]

- 6. FGF Receptor 3 (C51F2) Rabbit mAb | Cell Signaling Technology [cellsignal.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. lifetechindia.com [lifetechindia.com]

- 9. Small molecule FGF receptor inhibitors block FGFR-dependent urothelial carcinoma growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. apexbt.com [apexbt.com]